N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction and Pharmacophore Models
Research on related compounds, such as biarylpyrazoles and cannabinoid receptor antagonists, provides insights into molecular interactions and the development of pharmacophore models. Studies have shown that compounds like SR141716, a cannabinoid receptor antagonist, have been critical in understanding the conformational dynamics and molecular interactions at the CB1 cannabinoid receptor. These interactions have been elucidated through conformational analyses and 3D quantitative structure-activity relationship (QSAR) models, helping in the identification of key molecular features responsible for binding affinity and specificity (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as benzodifuranyl derivatives, have been pursued for their potential anti-inflammatory and analgesic properties. These efforts highlight the importance of synthetic chemistry in developing new therapeutic agents by modifying chemical structures to enhance biological activity and selectivity (Abu‐Hashem et al., 2020).
Antagonistic Activity and Drug Design
Further, the structure-activity relationships (SAR) of pyrazole derivatives acting as cannabinoid receptor antagonists emphasize the role of specific structural modifications in achieving potent and selective antagonistic activity. These studies contribute to drug design by identifying key pharmacophoric elements and optimizing drug-receptor interactions (Lan et al., 1999).
Labeling and Metabolic Studies
Research on the labeling of compounds like flecainide acetate with carbon-14 showcases the importance of these methodologies in pharmacokinetics and metabolic studies, allowing researchers to track the distribution, metabolism, and excretion of drugs (Banitt & Conard, 1981).
Virtual Screening and Pharmacological Studies
Virtual screening methods targeting specific receptors have led to the identification of compounds with potential therapeutic benefits, underscoring the role of computational tools in accelerating drug discovery and development (Wang et al., 2011).
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . The results indicate that it displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . .
特性
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-18(15-2-1-3-16-17(15)25-10-9-24-16)19-13-4-7-20(8-5-13)14-6-11-26(22,23)12-14/h1-3,13-14H,4-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTOTUBIMJTAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。